molecular formula C12H11N3O5 B2417300 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide CAS No. 55801-65-5

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Cat. No. B2417300
Key on ui cas rn: 55801-65-5
M. Wt: 277.236
InChI Key: QXQNQUBSIXWOQB-BAQGIRSFSA-N
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Patent
US04044134

Procedure details

Piperidine (2.1 g., 0.0237 mole) and 2-cyanoacetamide (22.0 g., 0.263 mole) are added to a slurry of 6-nitroveratraldehyde (50.0 g., 0.237 mole) in methanol (500 ml.). The mixture is heated to reflux for 2 hours, and then cooled in an ice bath and filtered. The bright yellow filter cake is washed with cold isopropanol (300 ml.) and then air dried. Yield = 60.1 g. (93%); m.p. 265°-266° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1CCCCC1.[C:7]([CH2:9][C:10]([NH2:12])=[O:11])#[N:8].[N+:13]([C:16]1[C:21]([CH:22]=O)=[CH:20][C:19]([O:24][CH3:25])=[C:18]([O:26][CH3:27])[CH:17]=1)([O-:15])=[O:14]>CO>[C:7]([C:9](=[CH:22][C:21]1[CH:20]=[C:19]([O:24][CH3:25])[C:18]([O:26][CH3:27])=[CH:17][C:16]=1[N+:13]([O-:15])=[O:14])[C:10]([NH2:12])=[O:11])#[N:8]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
22 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1C=O)OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The bright yellow filter cake is washed with cold isopropanol (300 ml.)
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
Smiles
C(#N)C(C(=O)N)=CC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04044134

Procedure details

Piperidine (2.1 g., 0.0237 mole) and 2-cyanoacetamide (22.0 g., 0.263 mole) are added to a slurry of 6-nitroveratraldehyde (50.0 g., 0.237 mole) in methanol (500 ml.). The mixture is heated to reflux for 2 hours, and then cooled in an ice bath and filtered. The bright yellow filter cake is washed with cold isopropanol (300 ml.) and then air dried. Yield = 60.1 g. (93%); m.p. 265°-266° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1CCCCC1.[C:7]([CH2:9][C:10]([NH2:12])=[O:11])#[N:8].[N+:13]([C:16]1[C:21]([CH:22]=O)=[CH:20][C:19]([O:24][CH3:25])=[C:18]([O:26][CH3:27])[CH:17]=1)([O-:15])=[O:14]>CO>[C:7]([C:9](=[CH:22][C:21]1[CH:20]=[C:19]([O:24][CH3:25])[C:18]([O:26][CH3:27])=[CH:17][C:16]=1[N+:13]([O-:15])=[O:14])[C:10]([NH2:12])=[O:11])#[N:8]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
22 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1C=O)OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The bright yellow filter cake is washed with cold isopropanol (300 ml.)
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
Smiles
C(#N)C(C(=O)N)=CC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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